4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide
Description
4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide is a benzamide derivative featuring dual ethoxy substituents and a diphenylmethyl-linked benzamido group. This compound’s structure comprises two ethoxy groups (-OCH₂CH₃) attached to aromatic rings, interconnected via a benzamido (CONH-) moiety and a phenylmethyl (CH₂C₆H₄-) spacer. Such structural motifs are common in medicinal chemistry, where benzamides are explored for their bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties . The ethoxy groups likely enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy), while the diphenylmethyl linker may influence conformational rigidity and target binding .
Properties
IUPAC Name |
4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-3-36-28-17-9-24(10-18-28)30(34)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(35)25-11-19-29(20-12-25)37-4-2/h5-20H,3-4,21H2,1-2H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLQZXWAAWKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following analysis compares the target compound with analogous benzamides, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.
Structural Comparisons
Key Observations :
- Unlike derivatives with heterocyclic cores (e.g., thiazole , quinazoline ), the target lacks such rings, relying on a flexible diphenylmethyl linker for spatial organization.
- The absence of sulfonamide or halogen substituents (cf. ) may reduce electrophilic reactivity and toxicity risks.
Physicochemical Properties
- IR Spectroscopy : The target’s ethoxy groups would exhibit C-O-C stretches near 1240–1255 cm⁻¹ , while the amide C=O vibration would appear at ~1660–1680 cm⁻¹ , consistent with benzamide derivatives .
- Tautomerism : Unlike triazole-thione derivatives (e.g., ), the target lacks tautomeric equilibria, simplifying its spectral characterization.
Biological Activity
4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide, a complex organic compound, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an ethoxy group and a benzamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cancer cell signaling pathways.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, suggesting potential anti-inflammatory effects.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that the compound could be developed as a novel anticancer agent.
- Inflammatory Response Study : A separate investigation assessed the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Results indicated that it effectively decreased the production of pro-inflammatory cytokines, including IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.
- Antimicrobial Assessment : Laboratory tests revealed that the compound displayed significant antimicrobial activity against various strains of Gram-positive bacteria, suggesting further exploration for use as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
